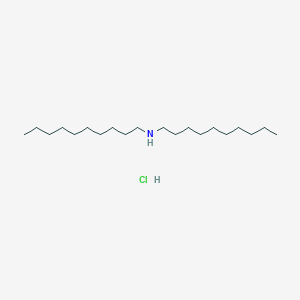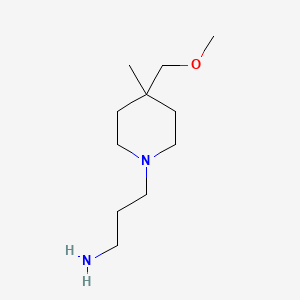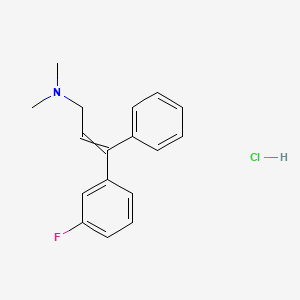
Didecylamine, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didecylamine, hydrochloride is an organic compound with the chemical formula C20H44ClN. It is a derivative of didecylamine, where the amine group is protonated and paired with a chloride ion. This compound is commonly used in various industrial applications due to its surfactant properties and its ability to act as a corrosion inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didecylamine, hydrochloride can be synthesized through the reaction of didecylamine with hydrochloric acid. The reaction typically involves the following steps:
Starting Materials: Didecylamine and hydrochloric acid.
Reaction Conditions: The reaction is carried out at room temperature, where didecylamine is dissolved in an appropriate solvent such as ethanol or methanol. Hydrochloric acid is then added dropwise to the solution.
Product Formation: The reaction mixture is stirred until the formation of this compound is complete. The product is then isolated by filtration and dried under reduced pressure.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Didecylamine, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction Reactions: It can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of N-substituted amines or amides.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of primary amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
Didecylamine, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of didecylamine, hydrochloride involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It also interacts with proteins, altering their structure and function. These interactions are mediated through hydrophobic and electrostatic forces, targeting specific molecular pathways involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Dodecylamine, hydrochloride: Similar in structure but with a shorter alkyl chain.
Hexadecylamine, hydrochloride: Similar in structure but with a longer alkyl chain.
Octadecylamine, hydrochloride: Another similar compound with an even longer alkyl chain.
Comparison:
Didecylamine, hydrochloride: is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and solubility. This makes it particularly effective as a surfactant and corrosion inhibitor compared to its shorter or longer chain counterparts.
Propiedades
Número CAS |
2486-84-2 |
|---|---|
Fórmula molecular |
C20H44ClN |
Peso molecular |
334.0 g/mol |
Nombre IUPAC |
N-decyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H43N.ClH/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3;1H |
Clave InChI |
JQRYDCPSJSWQGZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCCCCCCCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![(6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B13427409.png)
![(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B13427417.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)



![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

![N-[(Benzyloxy)carbonyl]phenylalanyltyrosine](/img/structure/B13427477.png)
![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

